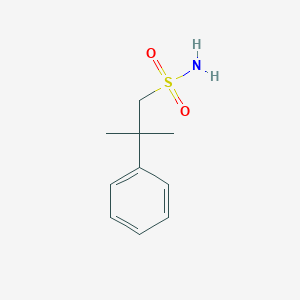![molecular formula C11H10O2 B13199450 3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13199450.png)
3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid is a unique and structurally intriguing compound. It features a bicyclic framework with a phenyl group attached to one of the bridgehead carbons and a carboxylic acid functional group. This compound is part of the bicyclo[1.1.0]butane family, known for their high strain and reactivity due to the small ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid typically involves the formation of the bicyclo[1.1.0]butane core followed by functionalization. One common method includes the cycloaddition of suitable precursors under controlled conditions. For example, the cycloaddition of 1,1-dibromo-2-(chloromethyl)cyclopropane with methyl lithium forms bicyclo[1.1.0]butyl bromide, which is then treated with tert-butyl lithium to yield the desired bicyclo[1.1.0]butane derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger batches.
化学反応の分析
Types of Reactions
3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The strained bicyclic system allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation catalysts are common.
Substitution: Halogenating agents and nucleophiles are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction could produce alcohols or alkanes.
科学的研究の応用
3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules due to its strained ring system.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and polymers due to its unique structural properties
作用機序
The mechanism of action for 3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid involves its high strain energy, which makes it highly reactive. This reactivity allows it to participate in various chemical reactions, often leading to the formation of more stable products. The molecular targets and pathways involved depend on the specific application, such as enzyme binding in biological systems or polymerization in industrial settings .
類似化合物との比較
Similar Compounds
Bicyclo[1.1.0]butane: The parent compound without the phenyl and carboxylic acid groups.
1-Azabicyclo[1.1.0]butane: A nitrogen analog with different reactivity and applications.
Cyclobutanes: Less strained analogs with different chemical properties.
Uniqueness
3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid is unique due to its combination of a highly strained bicyclic system with functional groups that allow for diverse chemical reactions. This makes it a valuable compound for research and industrial applications .
特性
分子式 |
C11H10O2 |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
3-phenylbicyclo[1.1.0]butane-1-carboxylic acid |
InChI |
InChI=1S/C11H10O2/c12-9(13)11-6-10(11,7-11)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13) |
InChIキー |
HEXNLIYFOJQFKV-UHFFFAOYSA-N |
正規SMILES |
C1C2(C1(C2)C(=O)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



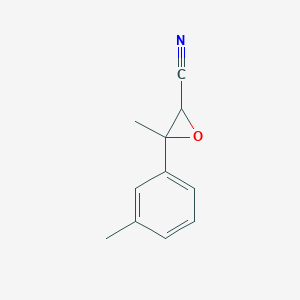
![2-[2-(Chloromethyl)butyl]oxolane](/img/structure/B13199394.png)
![1-{2,6-Diazaspiro[3.4]octan-2-yl}-2-methylpropan-1-one](/img/structure/B13199397.png)
![7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13199405.png)

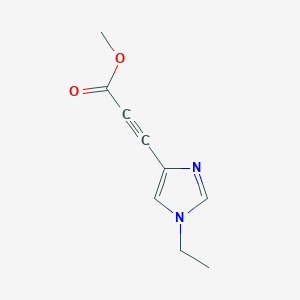
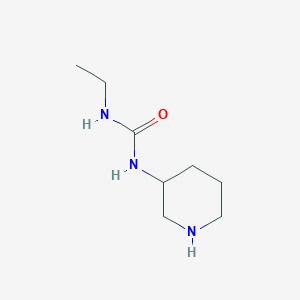
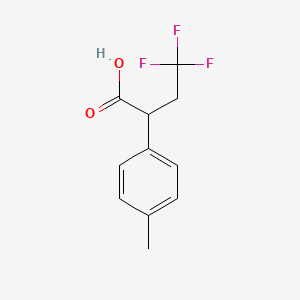
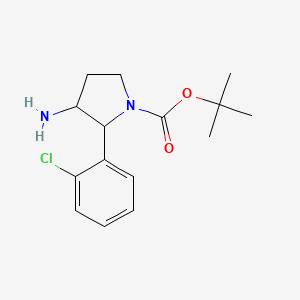
![{6,6-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13199432.png)
![Methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13199443.png)

